![molecular formula C18H16N2OS B2894883 2-((4-methylbenzyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 922629-49-0](/img/structure/B2894883.png)
2-((4-methylbenzyl)thio)-6-phenylpyrimidin-4(3H)-one
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Description
2-((4-methylbenzyl)thio)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyrimidine family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are crucial in the synthesis of various functional molecules used in everyday applications. The compound could serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals and agrochemicals .
Crystallography Studies
The structural analogs of this compound have been used to understand crystal packing and hydrogen-bonding interactions. Such studies are essential for designing compounds with desired physical and chemical properties .
Pharmaceutical Research
Compounds with a similar structure have shown a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitubercular properties. Therefore, this compound could be explored for potential pharmaceutical applications .
Pesticide Development
Given the biological activity of related compounds, there is a possibility that this compound could be used in the development of new pesticides, offering a safer and more effective alternative to existing products .
Ligand Synthesis for Metal Coordination
Hydrazine-based compounds are known to function as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination. This compound could be investigated for its potential to form complex ligands for use in coordination chemistry .
Toxicology and Safety Studies
While hydrazine-based compounds have many applications, they also pose significant health risks due to their toxicity. This compound could be studied to understand its toxicological profile, which is crucial for safe handling and application in various fields .
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)12-22-18-19-16(11-17(21)20-18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZRSOMQCTCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylbenzyl)thio)-6-phenylpyrimidin-4(3H)-one |
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